K34c

Integrin α5β1 Binding Affinity Glioblastoma

Researchers requiring robust α5β1 blockade face wide potency variance among integrin inhibitors. K34c (CAS 939769-93-4) resolves this with an IC50 of 3.1 nM and high selectivity over other RGD-binding integrins, eliminating off-target ambiguity. • Enables reproducible p53-dependent senescence & apoptosis assays in U87MG glioblastoma models at 20 µM. • Validated in TGFβ/fibronectin invasion studies in basal cell carcinoma. • Available in mg to g quantities, ≥98% HPLC, with global shipping.

Molecular Formula C26H29N3O4
Molecular Weight 447.5 g/mol
Cat. No. B12394959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK34c
Molecular FormulaC26H29N3O4
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)NC(CC2=CC=C(C=C2)OCCCNC3=CC=CC=N3)C(=O)O
InChIInChI=1S/C26H29N3O4/c1-18-7-5-8-19(2)24(18)25(30)29-22(26(31)32)17-20-10-12-21(13-11-20)33-16-6-15-28-23-9-3-4-14-27-23/h3-5,7-14,22H,6,15-17H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)/t22-/m0/s1
InChIKeyVLNHAQFIBARCQP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K34c: Selective α5β1 Integrin Inhibitor


The target compound, (2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid, is a synthetic small molecule commonly referred to by its research code, K34c . It is chemically characterized as an L-tyrosine derivative with a distinctive N-(2,6-dimethylbenzoyl) and O-[3-(2-pyridinylamino)propyl] substitution pattern [1]. Functionally, K34c acts as a potent and selective antagonist of the α5β1 integrin receptor, a key mediator of cell-extracellular matrix (ECM) adhesion and pro-survival signaling .

Why K34c Cannot Be Substituted by α5β1 Inhibitor Analogs


Despite belonging to the same functional class of α5β1 integrin antagonists, compounds like Cilengitide, JSM6427, and ATN-161 exhibit distinct pharmacological profiles that preclude simple interchangeability with K34c [1]. Key differentiators include substantial variance in α5β1 receptor binding affinity (spanning over two orders of magnitude from sub-nanomolar to low micromolar IC50 values), divergent integrin selectivity spectra (some compounds are pan-integrin inhibitors while K34c is reported as selective), and significant differences in molecular structure (peptidomimetic vs. small molecule) [2]. These quantitative and qualitative differences directly impact experimental outcomes in cellular models of adhesion, migration, and apoptosis, necessitating a compound-specific, evidence-based selection process for accurate and reproducible research.

Comparative Evidence: K34c vs. α5β1 Inhibitor Analogs


Superior α5β1 Binding Affinity vs. Cilengitide

K34c demonstrates a potent inhibitory concentration (IC50) of 3.1 nM against the α5β1 integrin receptor . In direct contrast, the clinical-stage pan-integrin antagonist Cilengitide exhibits a significantly weaker IC50 of 14.9 nM for the same target . This quantitative difference establishes K34c as a more potent α5β1 ligand in a head-to-head comparison of binding data derived from independent in vitro assays.

Integrin α5β1 Binding Affinity Glioblastoma

Differentiated Potency and Selectivity vs. JSM6427

K34c (IC50 = 3.1 nM) is less potent than the high-affinity α5β1 inhibitor JSM6427, which has a reported IC50 of 0.55 nM in a biochemical binding assay [1]. However, JSM6427's functional potency in cellular assays is substantially weaker, with an IC50 of 7.1 µM for blocking ARPE-19 cell adhesion [2]. This >10,000-fold discrepancy between biochemical and cellular potency for JSM6427 highlights a significant compound-specific behavior not yet characterized for K34c. Furthermore, while both are described as selective α5β1 antagonists, K34c's selectivity profile against other integrins (e.g., αvβ3, αvβ5) is less well-defined in public literature than that of extensively characterized molecules like JSM6427 [3].

Integrin α5β1 Selectivity Potency Comparison

Small Molecule Advantages Over Peptide ATN-161

K34c is a synthetic small molecule (MW 447.53) that is chemically distinct from ATN-161, a five-amino acid peptide antagonist (MW 597.64) . While a direct quantitative comparison of in vitro potency or selectivity is not available from the current literature, this fundamental structural difference has well-established class-level implications. Small molecules like K34c are generally more amenable to facile chemical synthesis, scalable production, and offer superior stability and handling characteristics compared to peptides, which can be prone to enzymatic degradation, aggregation, and require more complex storage conditions [1].

Molecular Structure Stability Peptidomimetic

Validated Preclinical Applications of K34c


α5β1 in Glioblastoma Survival and Therapy Resistance

K34c is a validated tool for studying α5β1 integrin function in glioblastoma models. Studies show that treatment with K34c (20 µM) inhibits p53-dependent senescence and promotes apoptosis in U87MG glioblastoma cells when combined with chemotherapeutic agents like Temozolomide or Ellipticine [1]. Its potent IC50 of 3.1 nM makes it suitable for experiments requiring robust blockade of α5β1-mediated pro-survival signaling [2].

α5β1 in TGF-β-Induced Migration and Invasion

K34c is an effective antagonist for probing the link between TGF-β signaling and α5β1 integrin activation. Evidence demonstrates that K34c prevents TGFβ-induced cellular infiltration in vivo and reduces cell adhesion to the α5β1 ligand, fibronectin [2]. This makes it a key reagent for mechanistic studies in cancer metastasis and fibrosis research where this signaling axis is implicated.

Selectivity Profiling of α5β1 Antagonists

Given the significant variance in potency and selectivity among α5β1 inhibitors (e.g., K34c vs. Cilengitide vs. JSM6427) [3], K34c is an essential comparator compound for comprehensive pharmacological profiling. Researchers investigating integrin biology can use K34c alongside other inhibitors to deconvolute functional selectivity and confirm that observed biological effects are specifically mediated by α5β1 antagonism rather than off-target activity on other RGD-binding integrins [4].

α5β1 in Basal Cell Carcinoma Invasion

K34c has been specifically utilized to demonstrate that TGF-β, fibronectin, and integrin α5β1 promote invasion in basal cell carcinoma (BCC) [5]. In these studies, K34c treatment inhibited the adhesion and migration of BCC cells on fibronectin, providing direct experimental evidence for the role of α5β1 in driving BCC pathogenesis [6].

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